20-Carboxyarachidonic acid

PPARγ Agonism Transactivation Assay Luciferase Reporter

20-Carboxyarachidonic acid (20-COOH-AA; CAS 79551-84-1) is a dicarboxylic eicosanoid. It is biosynthesized as a relatively stable, terminal omega-oxidation metabolite of 20-hydroxyeicosatetraenoic acid (20-HETE).

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
CAS No. 79551-84-1
Cat. No. B042540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-Carboxyarachidonic acid
CAS79551-84-1
Synonyms1,20-eicosatetraenedioic acid
20-carboxyarachidonic acid
arachidonic acid-20-carboxylic acid
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CC=CCC=CCC=CCC=CCCCC(=O)O
InChIInChI=1S/C20H30O4/c21-19(22)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(23)24/h1,3-4,6-7,9-10,12H,2,5,8,11,13-18H2,(H,21,22)(H,23,24)/b3-1-,6-4-,9-7-,12-10-
InChIKeyBGOJKUCHTMYINI-DTLRTWKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





20-Carboxyarachidonic Acid (CAS 79551-84-1): Definitive Procurement Guide for PPAR Research and Lipidomic Profiling


20-Carboxyarachidonic acid (20-COOH-AA; CAS 79551-84-1) is a dicarboxylic eicosanoid [1]. It is biosynthesized as a relatively stable, terminal omega-oxidation metabolite of 20-hydroxyeicosatetraenoic acid (20-HETE) [2]. Unlike its labile precursor, 20-COOH-AA functions as an endogenous dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha and gamma, a functional shift which underpins its value as a tool compound for dissecting the bifurcation of the CYP450-AA cascade .

Why 20-Carboxyarachidonic Acid Cannot Be Replaced by 20-HETE or Other Arachidonic Acid Metabolites


Procurement of 20-Carboxyarachidonic acid (20-COOH-AA) over its direct precursor 20-HETE or other eicosanoids (e.g., 19-HETE) is mandatory for specific experimental objectives. While 20-HETE is a potent vasoconstrictor, 20-COOH-AA exhibits distinct functional properties: it is a direct dual agonist of PPARα and PPARγ and induces vasorelaxation in certain vascular beds [1]. Critically, 20-COOH-AA provides a 'cleaner' pharmacological signal as a relatively stable terminal metabolite, avoiding the complex, pleiotropic vasoactivity of 20-HETE (which can cause both constriction and dilation depending on concentration and vascular bed) . Furthermore, substitution with other CYP450 metabolites like 19-HETE is not viable due to fundamental differences in carbon backbone and receptor activation profile [2].

20-Carboxyarachidonic Acid: Quantitative Functional Differentiation from 20-HETE and Other Analogs


PPARγ Functional Potency: Two-Fold Superiority over 20-HETE and Ciglitazone

In a head-to-head comparison using a PPARγ luciferase reporter assay in transfected COS-7 cells, 20-COOH-AA demonstrated superior functional potency as a PPARγ agonist relative to both its metabolic precursor and a known pharmacological activator [1].

PPARγ Agonism Transactivation Assay Luciferase Reporter Transcriptional Activation

PPARα Binding Affinity and Dual Agonism Profile

Binding studies confirm that 20-COOH-AA is a direct, high-affinity ligand for PPARα, a property that distinguishes it from many eicosanoids which primarily act through membrane-bound receptors . The radiolabeled compound binds to the isolated ligand binding domain of PPARα with a dissociation constant (Kd) of 0.87 ± 0.12 μM [1]. In functional assays, it is more potent than 20-HETE in activating PPARα, though it reaches only half the maximal activation achieved by the potent synthetic agonist Wy-14643, confirming its profile as a partial agonist .

PPARα Activation Binding Affinity Radioligand Binding Assay Kd

Inhibition of Ion Transport in the Renal Thick Ascending Limb

Both 20-HETE and its metabolite 20-COOH-AA share the functional property of inhibiting ion transport in the kidney . Specifically, 20-COOH-AA has been identified as an inhibitor of ion transport in the medullary thick ascending limb (mTAL) of Henle's loop [1].

Renal Physiology Ion Transport Thick Ascending Limb mTALH

Vasorelaxation of Porcine Coronary Microvessels

A key functional differentiation from 20-HETE lies in vascular reactivity. While 20-HETE is a well-documented vasoconstrictor in many vascular beds, 20-COOH-AA produces vasorelaxation in porcine coronary microvessels pre-constricted with endothelin .

Cardiovascular Physiology Vasorelaxation Microvascular Function Coronary Circulation

Relative Metabolic Stability as a Terminal Oxidation Product

20-COOH-AA is the product of the alcohol dehydrogenase (ADH)-catalyzed oxidation of 20-HETE [1]. As the terminal ω-oxidation product in this pathway, it is characterized as a 'relatively stable metabolite' compared to its highly reactive precursor 20-HETE, which can be further metabolized or incorporated into phospholipids [2].

Metabolic Stability Eicosanoid Metabolism Experimental Reproducibility ADH

Role as a Diagnostic Marker for Advanced Colorectal Tumors

A patent has identified 20-carboxyarachidonic acid as a key metabolic marker in a diagnostic panel for advanced colorectal tumors (colorectal cancer and/or advanced adenoma) [1]. Its inclusion in this panel is based on its differential abundance, which contributes to the panel's ability to diagnose advanced colorectal tumors with high sensitivity [2].

Biomarker Colorectal Cancer Metabolomics Diagnostics

Optimal Research Use Cases for 20-Carboxyarachidonic Acid Procurement


Dissecting the Bifurcation of CYP450-AA Cascade into PPAR-Mediated Gene Regulation

Use 20-COOH-AA as a direct, stable PPARα/γ dual agonist to activate downstream gene transcription. As established in Section 3, it provides a 2-fold greater PPARγ activation than 20-HETE and shows quantifiable binding affinity for PPARα (Kd = 0.87 μM), allowing researchers to cleanly separate nuclear receptor-mediated effects from the membrane-based vasoactivity of its precursor [1].

Investigating Divergent Vasoactivity and Ion Transport in Renal and Cardiovascular Physiology

Employ 20-COOH-AA to study its distinct effects on vascular tone and renal function. The evidence shows it inhibits ion transport in the mTAL of Henle's loop and produces vasorelaxation in coronary microvessels, a functional outcome opposite to the vasoconstriction typically induced by 20-HETE . Its relative stability makes it a practical choice for perfusion studies or assays requiring longer incubation times.

Metabolic Stability and Pathway Tracing in Cerebral and Renal Microvasculature

Leverage the compound's role as the terminal ω-oxidation product in the ADH-mediated metabolism of 20-HETE. The compound's formation has been confirmed in cerebral microvascular smooth muscle and endothelium, making it an ideal tracer for monitoring the activity and functional consequences of this metabolic pathway in vascular biology research [2].

Development and Validation of Metabolomic Panels for Colorectal Tumor Diagnostics

Incorporate 20-COOH-AA as an analytical standard and biomarker candidate in LC-MS-based metabolomics workflows. Its identification in a patent for advanced colorectal tumor diagnostics provides a validated translational context, supporting its procurement for the development of sensitive diagnostic assays in oncology research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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